
Indium--lanthanum (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium–lanthanum (2/1) is an intermetallic compound formed by the combination of indium and lanthanum in a 2:1 ratio. This compound is part of the broader category of rare earth intermetallics, which are known for their unique properties and applications in various fields, including materials science, electronics, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indium–lanthanum (2/1) typically involves the direct combination of elemental indium and lanthanum. The reaction is carried out in a controlled environment to prevent oxidation and contamination. The elements are heated together in a vacuum or inert atmosphere, such as argon, to form the intermetallic compound. The reaction conditions, including temperature and time, are carefully controlled to ensure the formation of the desired stoichiometry.
Industrial Production Methods
Industrial production of indium–lanthanum (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to achieve high purity and uniformity. These methods allow for precise control over the reaction environment and the resulting material properties. The use of high-purity starting materials and advanced processing techniques ensures the production of high-quality indium–lanthanum (2/1) for various applications.
化学反応の分析
Types of Reactions
Indium–lanthanum (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both indium and lanthanum.
Common Reagents and Conditions
Oxidation: Indium–lanthanum (2/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form the elemental metals.
Substitution: Indium–lanthanum (2/1) can undergo substitution reactions with halogens, forming halides such as indium chloride and lanthanum chloride.
Major Products Formed
The major products formed from these reactions include various oxides, halides, and elemental metals, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Indium–lanthanum (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is used in the development of advanced materials with specific electronic, magnetic, and thermal properties.
Electronics: Indium–lanthanum (2/1) is utilized in the production of semiconductors and other electronic components.
Catalysis: The compound serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Nuclear Industry: Indium–lanthanum (2/1) is used in the reprocessing of spent nuclear fuel and the separation of fissile elements
作用機序
The mechanism of action of indium–lanthanum (2/1) involves its interaction with other elements and compounds at the molecular level. The compound’s unique electronic structure allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Indium–gallium (2/1): Similar to indium–lanthanum (2/1), this compound is used in electronics and materials science.
Lanthanum–gallium (2/1): This compound is utilized in catalysis and materials development.
Uniqueness
Indium–lanthanum (2/1) is unique due to its specific combination of indium and lanthanum, which imparts distinct electronic, magnetic, and thermal properties. These properties make it particularly valuable in applications requiring high performance and reliability.
By understanding the synthesis, reactions, applications, and mechanisms of indium–lanthanum (2/1), researchers and industry professionals can leverage its unique properties for various scientific and technological advancements.
特性
CAS番号 |
54652-77-6 |
|---|---|
分子式 |
In2La |
分子量 |
368.54 g/mol |
InChI |
InChI=1S/2In.La |
InChIキー |
AHOTVHVJSGNJOM-UHFFFAOYSA-N |
正規SMILES |
[In].[In].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



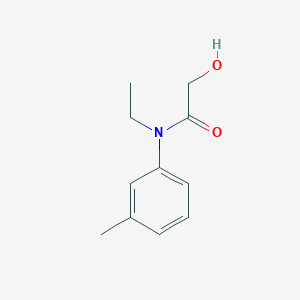
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
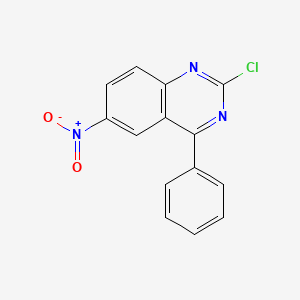
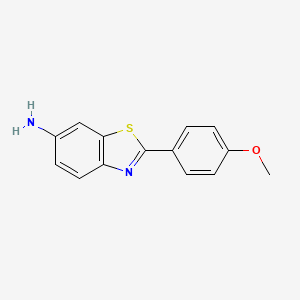

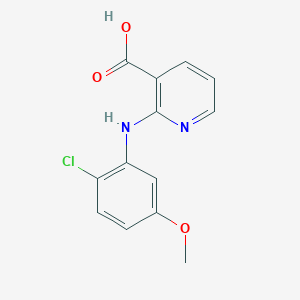
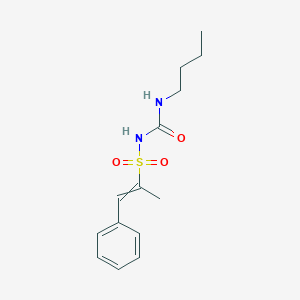
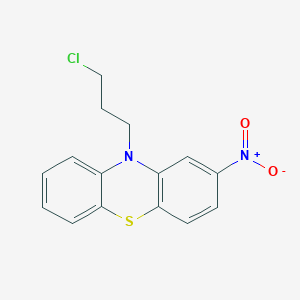
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
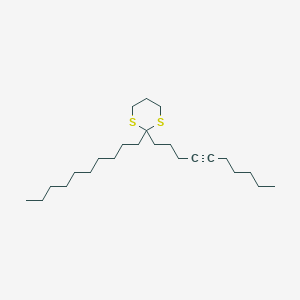
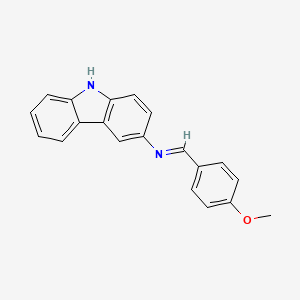
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)

